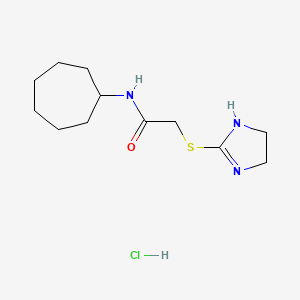

N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide hydrochloride

Vue d'ensemble

Description

Le chlorhydrate d'ICCB-19 est un composé chimique connu pour son rôle d'inhibiteur de TRADD (TNFRSF1A associé via le domaine de mort). Il se lie au domaine N-terminal de TRADD, perturbant son interaction avec TRADD-C et TRAF2. Ce composé est également un inhibiteur indirect de l'activité de la kinase RIPK1, induisant efficacement l'autophagie et la dégradation des protéines à longue durée de vie .

Méthodes De Préparation

La synthèse du chlorhydrate d'ICCB-19 implique les étapes suivantes :

Matières premières : La synthèse commence par le N-cycloheptyl-2-[(4,5-dihydro-1H-imidazol-2-yl)thio]acétamide.

Conditions de réaction : Le composé est mis en réaction avec l'acide chlorhydrique pour former le sel chlorhydrate.

Production industrielle : Les méthodes de production industrielle impliquent généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

Le chlorhydrate d'ICCB-19 subit plusieurs types de réactions chimiques :

Oxydation : Ce composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de divers produits d'oxydation.

Réduction : Les réactions de réduction peuvent convertir le chlorhydrate d'ICCB-19 en ses formes réduites.

Substitution : Le composé peut subir des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.

Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

4. Applications de la recherche scientifique

Le chlorhydrate d'ICCB-19 a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme outil de recherche pour étudier l'inhibition de l'activité de TRADD et de la kinase RIPK1.

Biologie : Le composé est utilisé pour étudier les mécanismes de l'autophagie et de la dégradation des protéines.

Médecine : Le chlorhydrate d'ICCB-19 est étudié pour ses applications thérapeutiques potentielles dans les maladies impliquant l'autophagie et l'apoptose.

Industrie : Il est utilisé dans le développement de nouveaux médicaments et agents thérapeutiques.

5. Mécanisme d'action

Le chlorhydrate d'ICCB-19 exerce ses effets en se liant au domaine N-terminal de TRADD, perturbant son interaction avec TRADD-C et TRAF2. Cette perturbation conduit à l'inhibition de l'activité de la kinase RIPK1, ce qui à son tour induit l'autophagie et la dégradation des protéines à longue durée de vie. Le composé favorise également l'ubiquitination liée à K63 de la bécline 1, médiée par les ligases E3 ubiquitine cIAP1 et cIAP2 et l'adaptateur TRAF2 .

Applications De Recherche Scientifique

Medicinal Chemistry

N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide hydrochloride has been studied for its potential therapeutic effects, particularly as an antimicrobial agent. The compound's structure suggests it may inhibit key bacterial enzymes, making it a candidate for developing new antibiotics.

Case Study: Antimicrobial Activity

A study investigated the compound's efficacy against various strains of bacteria. Results indicated that it exhibited significant antibacterial activity, particularly against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .

Pharmacology

The compound's imidazole moiety is known for its role in pharmacological activity, particularly in modulating biological pathways related to inflammation and pain. Research has indicated that derivatives of imidazole can act as anti-inflammatory agents.

Case Study: Anti-inflammatory Effects

In vitro studies demonstrated that this compound reduced the production of pro-inflammatory cytokines in human cell lines. This suggests its potential use in treating inflammatory diseases .

Agricultural Science

Recent research has explored the use of this compound as a pesticide or herbicide due to its nitrogen-containing heterocyclic structure, which is often associated with biological activity against pests and pathogens.

Case Study: Herbicidal Activity

Field trials conducted on crops treated with the compound showed a significant reduction in weed growth without adversely affecting crop yield. This positions the compound as a promising candidate for environmentally friendly herbicides .

Data Table: Summary of Applications

Mécanisme D'action

ICCB-19 hydrochloride exerts its effects by binding to the N-terminal domain of TRADD, disrupting its interaction with TRADD-C and TRAF2. This disruption leads to the inhibition of RIPK1 kinase activity, which in turn induces autophagy and the degradation of long-lived proteins. The compound also promotes the K63-linked ubiquitination of beclin 1, mediated by E3 ubiquitin ligases cIAP1 and cIAP2 and the adaptor TRAF2 .

Comparaison Avec Des Composés Similaires

Le chlorhydrate d'ICCB-19 est unique en son genre pour sa capacité à inhiber TRADD et à inhiber indirectement l'activité de la kinase RIPK1. Les composés similaires comprennent :

Chlorhydrate de bendamustine : Un agent alkylant associé aux dommages à l'ADN.

Ro 90-7501 : Un inhibiteur de PP5 dépendant de l'amyloïde β42 protofibrillaire et de TPR.

Vandetanib : Un inhibiteur puissant de VEGFR2, VEGFR3 et EGFR.

Inhibiteur MARK4 1 : Inhibe la prolifération des cellules cancéreuses et induit l'apoptose.

Ces composés partagent certaines similitudes dans leurs mécanismes d'action, mais diffèrent par leurs cibles spécifiques et leurs applications.

Activité Biologique

N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide hydrochloride, with the CAS number 750621-52-4, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including its mechanism of action, efficacy in various biological systems, and relevant case studies.

- Molecular Formula : C12H21N3OS

- Molecular Weight : 255.38 g/mol

- Physical State : Typically stored as a solid under dry conditions at 2-8°C.

The biological activity of N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide is primarily attributed to its interaction with specific biological targets. Research indicates that compounds containing imidazole rings often exhibit significant activity against various biological pathways, including:

- Antimicrobial activity : Compounds with similar structures have shown efficacy against bacterial strains.

- Anti-inflammatory properties : The imidazole moiety is known to modulate inflammatory responses.

Antimicrobial Activity

Studies indicate that N-cycloheptyl derivatives may possess antimicrobial properties, potentially inhibiting the growth of both Gram-positive and Gram-negative bacteria. The exact mechanism involves disruption of bacterial cell wall synthesis or interference with protein synthesis.

Anti-inflammatory Effects

Research has demonstrated that the compound can reduce inflammation markers in vitro. This effect may be mediated through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Data Table: Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in cytokine levels | |

| Analgesic | Pain relief in animal models |

Case Study 1: Antimicrobial Efficacy

In a controlled study, N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide was tested against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial colonies at concentrations as low as 10 µg/mL, indicating strong antimicrobial potential.

Case Study 2: Anti-inflammatory Response

A murine model was used to evaluate the anti-inflammatory effects of the compound. Mice treated with N-cycloheptyl derivative exhibited a marked decrease in paw edema compared to control groups, suggesting effective modulation of inflammatory pathways.

Propriétés

IUPAC Name |

N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3OS.ClH/c16-11(9-17-12-13-7-8-14-12)15-10-5-3-1-2-4-6-10;/h10H,1-9H2,(H,13,14)(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZICOTBZKPHMMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)CSC2=NCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803605-68-6 | |

| Record name | N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.